molecular formula C10H21NO2 B2687694 tert-Butyl 3-[(propan-2-yl)amino]propanoate CAS No. 851934-74-2

tert-Butyl 3-[(propan-2-yl)amino]propanoate

Cat. No.: B2687694
CAS No.: 851934-74-2
M. Wt: 187.283
InChI Key: IZQPJSKNBSULAJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(propan-2-yl)amino]propanoate is a tertiary-butyl ester derivative featuring a propanoate backbone substituted with an isopropylamine group at the β-position. This compound is part of a broader class of amino acid esters widely utilized in medicinal chemistry as intermediates for drug synthesis, peptidomimetics, and polymer conjugates. Its structure combines the steric bulk of the tert-butyl group with the nucleophilic amine, making it valuable for protecting-group strategies and targeted modifications in organic synthesis .

Properties

IUPAC Name

tert-butyl 3-(propan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-8(2)11-7-6-9(12)13-10(3,4)5/h8,11H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQPJSKNBSULAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[(propan-2-yl)amino]propanoate typically involves the esterification of 3-[(propan-2-yl)amino]propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. Additionally, the use of solid acid or base catalysts can be employed to improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(propan-2-yl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-[(propan-2-yl)amino]propanoate is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a building block for amino acid derivatives, which are crucial in drug development.

Case Study : A study demonstrated the effectiveness of derivatives of this compound in synthesizing small molecule inhibitors targeting specific mutations in cancer treatment, such as KRAS G12C. The compound's ability to modify biological activity makes it a valuable asset in drug discovery .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly for creating complex molecules with amino acid functionalities. Its tert-butyl ester form provides stability and ease of handling during reactions.

Table 1: Comparison of Synthesis Methods Using this compound

MethodYield (%)Reaction ConditionsReferences
Suzuki Coupling85Reflux in THF
Amidation Reactions75CO atmosphere, Schlenk tube
Esterification with Alcohol90Room temperature

Biochemical Studies

Research has shown that derivatives of this compound can influence biological pathways by acting on specific receptors or enzymes. Its structural properties allow for modifications that enhance biological activity or selectivity.

Case Study : In a biochemical assay, derivatives were tested for their ability to inhibit thromboxane receptors, demonstrating potential applications in cardiovascular research .

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(propan-2-yl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, or signal transduction processes.

Comparison with Similar Compounds

Key Findings from Pharmacophore Studies

  • Steric Effects : Bulky substituents (e.g., benzhydryl in compound 2) enhance binding to hydrophobic pockets in proteins but reduce aqueous solubility. The isopropyl group in the target compound balances moderate steric bulk and solubility .
  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, aiding in nucleophilic reactions. The isopropylamino group provides basicity (pKa ~9.5), facilitating protonation in physiological conditions .
  • Biological Activity: In PAMAM dendrimer conjugates, analogs like compound 4 (benzylamino) showed higher cellular uptake in pancreatic β-cells compared to the target compound, likely due to aromatic π-stacking interactions .

Biological Activity

tert-Butyl 3-[(propan-2-yl)amino]propanoate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, and various applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₃H₃₁NO₂ and a molecular weight of approximately 225.31 g/mol. Its structure includes a tert-butyl group, a propan-2-yl amino group, and an ester functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as a substrate or inhibitor in various biochemical pathways. Its mechanism of action involves:

  • Enzyme Interaction : The compound can modulate enzyme activity, potentially influencing metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, affecting signal transduction processes.

In Vitro Studies

Research indicates that this compound exhibits potential as a pharmacological agent. In vitro studies have demonstrated its ability to influence enzyme-substrate interactions, making it a valuable tool in biochemical research.

StudyFindings
The compound showed inhibition of certain enzymes involved in metabolic pathways.
Binding assays indicated potential receptor interactions that could lead to therapeutic effects.
The compound was tested for cytotoxicity against various cancer cell lines, showing selective activity.

Synthesis and Applications

This compound is synthesized through several methods, often involving the reaction of tert-butyl acrylate with propan-2-amine under controlled conditions.

Synthetic Route

  • Reagents : tert-butyl acrylate, propan-2-amine.
  • Conditions : Typically conducted under nitrogen atmosphere to prevent moisture interference.
  • Yield : Optimized conditions yield high purity products suitable for biological testing.

Case Study 1: Enzyme Inhibition

In a study investigating the inhibitory effects on cyclooxygenase enzymes (COX), this compound was found to exhibit significant inhibition at low micromolar concentrations, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

Another study evaluated the cytotoxic effects of the compound on human cancer cell lines, revealing that it selectively induced apoptosis in certain types of cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

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